molecular formula C18H21NO2 B2827103 N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide CAS No. 1049128-81-5

N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide

Cat. No.: B2827103
CAS No.: 1049128-81-5
M. Wt: 283.371
InChI Key: MPSFIMZFTLNUNJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a benzoxepine ring system substituted with a cyclohexyl group and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclohexylamine derivative with a benzoxepine precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The process includes purification steps such as recrystallization or chromatography to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzoxepine ring allows for electrophilic and nucleophilic substitution reactions, leading to various substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under controlled temperatures.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzoxepine compounds.

Scientific Research Applications

N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide
  • N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide

Comparison: N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for targeted research and applications.

Properties

IUPAC Name

N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-7-8-14-12-15(9-10-21-17(14)11-13)18(20)19-16-5-3-2-4-6-16/h7-12,16H,2-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSFIMZFTLNUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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